molecular formula C10H14BNO4 B1504207 4-(Isopropoxycarbonylamino)phenylboronic acid CAS No. 1033726-21-4

4-(Isopropoxycarbonylamino)phenylboronic acid

Cat. No.: B1504207
CAS No.: 1033726-21-4
M. Wt: 223.04 g/mol
InChI Key: ZBYUZVPSHMRJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropoxycarbonylamino)phenylboronic acid is a chemical compound with the molecular formula C10H14BNO4. It is a boronic acid derivative that contains an isopropoxycarbonylamino group attached to a phenylboronic acid core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxycarbonylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl carbamate under specific reaction conditions. The process may require the use of catalysts and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxycarbonylamino)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield various products depending on the reagents and conditions used. For example, oxidation may produce phenylboronic acid derivatives, while reduction may result in the formation of corresponding boronic acid esters.

Scientific Research Applications

4-(Isopropoxycarbonylamino)phenylboronic acid has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.

  • Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Methyl phenylboronic acid

  • Ethyl phenylboronic acid

  • Isopropyl phenylboronic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-(Isopropoxycarbonylamino)phenylboronic acid is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Boronic acids typically exert their biological effects through interactions with diol-containing biomolecules, such as carbohydrates and nucleic acids. The unique structure of this compound allows it to bind selectively to cis-diol groups, leading to a range of cellular responses.

  • Cytotoxicity : Studies have shown that boronic acids can induce cytotoxic effects in various cancer cell lines by disrupting cellular structures. For instance, phenylboronic acids have been observed to cause morphological changes in plant cells, leading to cell death. The degree of disruption correlates with the binding strength of the boronic acid used .
  • Proteasome Inhibition : Some boronic acids, including derivatives similar to this compound, act as proteasome inhibitors. This mechanism is particularly relevant in cancer therapy, where inhibition of the proteasome can lead to accumulation of pro-apoptotic factors and subsequent cell death .
  • Antiviral Activity : Research indicates that certain boronic acid derivatives exhibit antiviral properties by interfering with viral replication processes. For example, compounds that interact with HIV protease demonstrate significantly enhanced binding affinity compared to traditional inhibitors .

Case Studies

Several studies have investigated the biological activity of boronic acids and their derivatives:

  • Anticancer Activity : A study demonstrated that a boronic acid derivative exhibited an IC50 value of 7.05 nM against U266 cancer cells, indicating potent anticancer activity. The compound was shown to halt cell cycle progression at the G2/M phase, leading to growth inhibition .
  • Bacterial Detection and Activity : Another research focused on the application of phenylboronic acids in bacterial detection systems. The study found that dendrimers functionalized with phenylboronic acid groups could selectively aggregate and kill bacteria such as E. coli, demonstrating potential for diagnostic applications .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity IC50 Value Mechanism
Study 1Anticancer7.05 nMProteasome inhibition
Study 2Antiviral~5 µMInhibition of HIV replication
Study 3Bacterial detectionN/AAggregation and bactericidal activity

Properties

IUPAC Name

[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYUZVPSHMRJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681535
Record name [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033726-21-4
Record name [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropoxycarbonylamino)phenylboronic acid
Reactant of Route 2
4-(Isopropoxycarbonylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Isopropoxycarbonylamino)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Isopropoxycarbonylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Isopropoxycarbonylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Isopropoxycarbonylamino)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.